Heptyl (9Z,12Z)-octadeca-9,12-dienoate
Description
Structure
2D Structure
Properties
CAS No. |
97635-36-4 |
|---|---|
Molecular Formula |
C25H46O2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
heptyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C25H46O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-21-23-25(26)27-24-22-20-8-6-4-2/h10-11,13-14H,3-9,12,15-24H2,1-2H3/b11-10-,14-13- |
InChI Key |
DBFMOWZBHVFCHH-XVTLYKPTSA-N |
Isomeric SMILES |
CCCCCCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCOC(=O)CCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Natural Occurrence and Biogenic Pathways of 9z,12z Octadecadienoates
Isolation and Characterization from Biological Sources
The identification of heptyl (9Z,12Z)-octadeca-9,12-dienoate and its related esters from natural sources involves sophisticated phytochemical and metabolomic analyses. These investigations have led to the characterization of these compounds in a range of organisms, from medicinal plants to fungi.
The study of medicinal plants has been a fruitful area for the discovery of novel bioactive compounds, including various esters of (9Z,12Z)-octadecadienoic acid (linoleic acid).
While the specific heptyl ester is not always explicitly detailed, the precursor, linoleic acid, is a well-documented constituent of numerous plant species, implying the potential for the formation of its various esters.
Caesalpinia bonduc L.: Phytochemical analysis of the seed oil of Caesalpinia bonduc has revealed the presence of linoleic acid as a significant component. This finding suggests that the plant possesses the necessary precursors for the biosynthesis of linoleate (B1235992) esters.
Clitoria ternatea: The seed oil of Clitoria ternatea is rich in fatty acids, with linoleic acid being a major constituent. The abundance of this precursor acid points to the likelihood of the presence of its various esterified forms within the plant.
Albizia amara: Investigations into the chemical composition of Albizia amara have identified a variety of compounds, including fatty acids. researchgate.net While specific esters are often the focus, the presence of linoleic acid is a key indicator of the plant's metabolic pathways. ijprajournal.comdoc-developpement-durable.org
Panax ginseng: In studies of the nonpolar components of Panax ginseng, ethyl and other esters of (Z,Z)-9,12-octadecadienoic acid have been identified. scirp.org The presence of these related esters underscores the plant's capacity to synthesize such compounds.
Ehretia longiflora: Research on the roots of Ehretia longiflora has led to the isolation of (9Z,12Z)-2,3-dihydroxypropyl octadeca-9,12-dienoate, a glyceryl ester of linoleic acid. nih.gov This discovery confirms the plant's ability to produce esters of (9Z,12Z)-octadecadienoic acid.
Table 1: Presence of (9Z,12Z)-Octadecadienoic Acid and its Esters in Selected Plant Species
| Botanical Species | Plant Part | Compound Identified |
|---|---|---|
| Caesalpinia bonduc L. | Seed Oil | Linoleic acid |
| Clitoria ternatea | Seed Oil | Linoleic acid |
| Albizia amara | General | Fatty acids |
| Panax ginseng | General | Ethyl (9Z,12Z)-octadeca-9,12-dienoate |
| Ehretia longiflora | Root | (9Z,12Z)-2,3-Dihydroxypropyl octadeca-9,12-dienoate nih.gov |
Fatty acid esters, including (9Z,12Z)-octadecadienoates, are considered important secondary metabolites in plants. These compounds are not directly involved in the primary processes of growth, development, or reproduction, but they often mediate interactions between the plant and its environment. They can function as defense compounds against herbivores and pathogens, or as attractants for pollinators and seed dispersers. The structural diversity of these esters, arising from different alcohol and fatty acid combinations, allows for a wide range of biological activities.
The metabolic pathways of fungi and other microorganisms are a rich source of diverse chemical compounds, including a variety of fatty acid esters.
Endophytic fungi, which live within plant tissues without causing disease, are known to produce a wide array of secondary metabolites. The chemical profile of these fungi can sometimes mirror that of their host plant, suggesting a potential for shared biosynthetic pathways. While direct evidence for the production of this compound by Syncephalastrum racemosum is not extensively documented, this fungus is known to produce a range of volatile organic compounds, including various esters. The biosynthesis of these esters is dependent on the availability of precursor fatty acids and alcohols within the fungal metabolism.
Entomogenous fungi, which parasitize insects, produce a variety of secondary metabolites that are crucial for their pathogenic lifestyle. These compounds can be involved in processes such as host recognition, cuticle degradation, and suppression of the host's immune system. The metabolomic profiling of fungi like Metacordyceps neogunnii is an active area of research. While specific data on this compound may be limited, the analysis of related fungal species often reveals a complex mixture of fatty acids and their derivatives, indicating the potential for the production of a wide range of esters.
Occurrence in Fermented Biological Matrices (e.g., Buckwheat Soksungjang, Oncom)
Fermented foods are complex ecosystems where microbial activity transforms the initial raw materials, leading to the production of a diverse array of chemical compounds that contribute to their unique flavor, aroma, and potential bioactivity. Among these are various fatty acid esters.
Buckwheat Soksungjang: A study on the volatile compounds in two types of fermented buckwheat soksungjang, a traditional Korean soybean paste, identified Methyl (9Z,12Z)-octadeca-9,12-dienoate as one of the constituents. researchgate.net The concentration of this methyl ester varied depending on the fermentation period and the type of soksungjang (traditional vs. commercially modified). researchgate.net This finding highlights that the fermentation process of buckwheat soksungjang provides a conducive environment for the formation of linoleic acid esters.
Interactive Data Table: Volatile Compounds in Fermented Buckwheat Soksungjang
| Compound | Type of Soksungjang | Fermentation Period (days) | Concentration (Area x 10^3) |
|---|---|---|---|
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Traditional (TBS) | 0 | 2.040 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Traditional (TBS) | 15 | 18.006 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Traditional (TBS) | 30 | 1.986 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Traditional (TBS) | 45 | 3.235 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Commercial (CBS) | 0 | 2.040 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Commercial (CBS) | 15 | 18.006 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Commercial (CBS) | 30 | 1.986 |
| Methyl (9Z,12Z)-octadeca-9,12-dienoate | Commercial (CBS) | 45 | 3.235 |
Data sourced from a study on volatile compounds in Fagopyrum esculentum (buckwheat) soksungjang. researchgate.net
Oncom: Oncom is a traditional Indonesian fermented food made from by-products of tofu, peanut press cake, or cassava tailing. blogspot.com The fermentation is carried out by molds, primarily Neurospora intermedia for red oncom and Rhizopus oligosporus for black oncom. blogspot.commdpi.com During oncom fermentation, the molds secrete various enzymes, including lipases, which break down fats into simpler compounds, including alcohols and esters that contribute to its distinct flavor. myfoodresearch.com While the specific presence of this compound in oncom has not been explicitly documented in the reviewed literature, the known metabolic activity of Neurospora and Rhizopus species in producing a variety of esters and metabolizing fatty acids suggests that the formation of various (9Z,12Z)-octadecadienoates is plausible. myfoodresearch.comnih.gov The flavor profile of oncom is described as strong, fruity, and somewhat alcoholic, which is indicative of the presence of volatile esters. blogspot.com
Elucidation of Biosynthetic Mechanisms
The formation of this compound and other linoleate esters can occur through several biosynthetic routes, involving both enzymatic and non-enzymatic processes.
Enzymatic Catalysis in Fatty Acid Ester Formation
Enzymes, particularly lipases, are key catalysts in the formation of fatty acid esters in biological systems. These enzymes can catalyze esterification, the reaction between a fatty acid and an alcohol, and transesterification, the exchange of an acyl group from an existing ester to an alcohol. nih.govmdpi.com
The synthesis of this compound would involve the enzymatic reaction between linoleic acid (or an acyl-CoA derivative) and heptanol (B41253). Lipases from various microbial sources, such as Candida antarctica (Novozym 435) and Rhizopus japonicus, are known to be effective in catalyzing the esterification of long-chain fatty acids with various alcohols. dss.go.thnih.gov The efficiency of this reaction can be influenced by several factors, including the type of lipase (B570770), the reaction medium (aqueous or organic solvent), temperature, and the molar ratio of the substrates. nih.govresearchgate.net For instance, studies have shown successful lipase-catalyzed esterification of fatty acids with long-chain alcohols in organic solvents like n-hexane. dss.go.th The mechanism typically follows a Ping-Pong Bi-Bi kinetic model, where the enzyme first reacts with the acyl donor (linoleic acid) to form an acyl-enzyme intermediate, which then reacts with the acyl acceptor (heptanol) to release the final ester product. mdpi.com
Non-Enzymatic and Oxidative Bioconversion Pathways
Beyond direct enzymatic synthesis, (9Z,12Z)-octadecadienoates can also be formed through non-enzymatic pathways, often involving oxidative processes. The polyunsaturated nature of linoleic acid, with its two cis-double bonds, makes it susceptible to oxidation.
Free radical-mediated reactions can initiate the formation of various oxidized linoleic acid metabolites. nih.gov The abstraction of a hydrogen atom from the doubly allylic carbon (C-11) of linoleic acid leads to the formation of a resonance-stabilized radical. chegg.com This radical can then react with other molecules, and under certain conditions, could potentially lead to ester formation, although this is a less direct route compared to enzymatic catalysis. More commonly, the interaction with oxygen leads to the formation of hydroperoxides, which can be further converted to hydroxyl and keto derivatives. myfoodresearch.com
Furthermore, the oxidative cleavage of the double bonds in linoleic acid can yield various smaller molecules, but this process is generally destructive to the original C18 backbone. nih.gov However, under specific conditions, oxidative processes can contribute to the complex mixture of compounds found in biological systems, which may include esters formed through secondary reactions. The presence of thiols can also influence the reactivity of linoleic acid radicals, leading to isomerization rather than peroxidation. researchgate.net
Microbial Biotransformation and Production Routes
Microorganisms are prolific producers of a vast array of chemical compounds, including esters. The production of fatty acid esters through microbial fermentation is a well-established phenomenon, contributing significantly to the flavor and aroma of many foods and beverages. researchgate.netfoodsafety.institute
The biosynthesis of esters in microbes can occur through several pathways. A primary route involves the condensation of an acyl-CoA (such as linoleoyl-CoA) with an alcohol, a reaction catalyzed by alcohol acyltransferases (AATs). researchgate.net Various bacteria and fungi have been shown to produce a range of volatile esters through this mechanism. researchgate.netfoodsafety.institute For the production of this compound, a microorganism would need to produce both the linoleoyl-CoA precursor and heptanol, or be supplied with one or both of these substrates.
Several bacterial species, including those from the genera Lactobacillus and Micrococcus, are known to biotransform linoleic acid into various metabolites, including hydroxy fatty acids and other derivatives. nih.govnih.gov Fungi, such as Neurospora dictyophora, have been shown to produce a variety of volatile organic compounds, including esters and acids, during their growth. nih.gov The metabolic engineering of microorganisms like Escherichia coli and oleaginous yeasts has also been explored for the production of fatty alcohols and fatty acid-derived chemicals, demonstrating the potential for tailored microbial production of specific esters like this compound. nih.govnih.gov
Advanced Analytical Approaches for the Characterization of Heptyl 9z,12z Octadeca 9,12 Dienoate
High-Resolution Chromatographic Separations
Chromatography is the cornerstone for isolating Heptyl (9Z,12Z)-octadeca-9,12-dienoate from other components. The choice between liquid and gas chromatography depends on the compound's volatility and the analytical goal.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for analyzing fatty acid esters. For non-volatile esters like this compound, reverse-phase (RP) chromatography is the method of choice. sielc.com In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase; the compound is separated based on its hydrophobicity.
The development of a robust method involves optimizing several parameters to achieve efficient separation of the target analyte from isomers and other lipids. aocs.org UPLC, which uses smaller particle-size columns (typically under 2 µm), offers faster analysis times and higher resolution compared to traditional HPLC. sielc.com A rapid LC-MS method for quantifying 41 different fatty acids was developed using a C8 reversed-phase column, demonstrating the suitability of this approach for complex fatty acid mixtures. researchgate.net
Table 1: Representative Parameters for Reverse Phase HPLC/UPLC Analysis
| Parameter | HPLC | UPLC |
|---|---|---|
| Column | C18 or C8, 4.6 x 150 mm, 5 µm | C18 or C8, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase | Acetonitrile/Water Gradient | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detector | UV (205 nm), MS | MS, PDA |
This table presents typical starting parameters for the analysis of fatty acid esters like this compound, based on established methods for similar compounds.
For mass spectrometry-compatible methods, volatile buffers like formic acid or acetic acid are used instead of non-volatile acids like phosphoric acid. sielc.com
Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. While this compound itself is not highly volatile, GC is instrumental in profiling the volatile decomposition products that arise from the oxidation of the linoleate (B1235992) moiety, especially during heating. scielo.brresearchgate.net The oxidation of linoleic acid produces a characteristic suite of volatile compounds, including aldehydes, ketones, and alcohols, which are key components of food flavors and off-flavors. scielo.brnih.gov
Techniques like headspace solid-phase microextraction (HS-SPME) are used to extract these volatiles from a sample before injecting them into the GC system. mdpi.com The separation is typically performed on a capillary column with a non-polar or semi-polar stationary phase, such as 5% diphenyl-95% dimethyl-polysiloxane. unipi.it
Table 2: Typical GC Parameters for Volatile Profiling
| Parameter | Setting |
|---|---|
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) unipi.it |
| Injection Mode | Splitless unipi.it |
| Injector Temp | 250 °C |
| Oven Program | 80°C (2 min hold), ramp at 20°C/min to 280°C (10 min hold) unipi.it |
| Carrier Gas | Helium |
| Detector | Mass Spectrometer (MS), Flame Ionization Detector (FID) |
This table outlines common GC conditions used for the analysis of fatty acid derivatives and their volatile oxidation products.
State-of-the-Art Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for the structural characterization and quantification of this compound. When coupled with a chromatographic separation system, it provides unparalleled sensitivity and specificity.
GC-MS combines the separation power of GC with the detection capabilities of MS. For analysis, this compound would first pass through the GC column. The retention time provides the initial piece of identifying information. Upon elution, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, a unique fragmentation pattern or "fingerprint," allows for confident qualitative identification when compared to a spectral library or a pure standard. researchgate.netnih.gov
Quantitative analysis by GC-MS is also highly effective. nih.gov It is performed by constructing a calibration curve from standards of known concentration and measuring the analyte's response, often using selected ion monitoring (SIM) for enhanced sensitivity. unipi.it Isotope-labeled internal standards can be used to achieve high accuracy in quantification. nih.gov
Table 3: Expected Characteristic Ions in the EI Mass Spectrum of Heptyl Linoleate
| m/z (mass-to-charge ratio) | Interpretation |
|---|---|
| 378 | Molecular Ion [M]⁺ |
| 279 | [M - C₇H₁₅O]⁺ (Loss of heptoxy group) |
| 264 | [M - C₇H₁₅OH]⁺ (Loss of heptanol) |
| 99 | Heptyl fragment [C₇H₁₅]⁺ |
| 67, 81, 95 | Characteristic hydrocarbon fragments from the linoleate chain researchgate.net |
This table is a predictive representation of the fragmentation pattern of this compound based on the known fragmentation of other fatty acid esters.
UPLC-Q-TOF/MS is a high-resolution mass spectrometry (HRMS) technique that provides extremely accurate mass measurements. This capability is critical for determining the elemental composition of an unknown compound or confirming the identity of a known one like this compound. nih.gov
After separation by UPLC, the analyte is ionized (often using electrospray ionization, ESI) and enters the Q-TOF analyzer. The TOF analyzer measures the mass-to-charge ratio with very high precision, often to within a few parts per million (ppm). This allows for the unambiguous determination of the molecular formula. nih.gov This technique was successfully used to identify 64 different fatty acid esters of hydroxy fatty acids (FAHFAs), demonstrating its power in characterizing complex lipids. nih.gov
Table 4: High-Resolution Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₂₅H₄₆O₂ |
| Theoretical Monoisotopic Mass | 378.3498 Da |
| Ion Adduct (e.g., ESI+) | [M+H]⁺, [M+Na]⁺ |
| Theoretical Mass of [M+H]⁺ | 379.3576 Da |
| Acceptable Mass Error | < 5 ppm |
This table illustrates the type of data generated by UPLC-Q-TOF/MS for precise molecular formula confirmation.
Tandem mass spectrometry (MS/MS or MS²) is a powerful technique used to determine the structure of a molecule by analyzing its fragments. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This process provides detailed structural information, such as the location of double bonds in a fatty acid chain. nih.govresearchgate.net
For this compound, the precursor ion (e.g., the molecular ion at m/z 378 or the protonated molecule at m/z 379) would be isolated and fragmented. The fragmentation of polyunsaturated fatty acid esters is a charge-remote process, meaning the cleavage occurs along the alkyl chain, often at positions allylic to the double bonds, without direct involvement of the charged site. researchgate.net This process yields a series of characteristic fragment ions that can be used to confirm the positions of the 9Z and 12Z double bonds and the structure of the heptyl ester group. The study of these fragmentation pathways is crucial for distinguishing between isomeric compounds. researchgate.netresearchgate.net
Table 5: Predicted Key MS/MS Fragments for [M+H]⁺ of this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Interpretation of Cleavage |
|---|---|---|---|
| 379.36 | 279.23 | C₇H₁₆ (Heptane) | Cleavage of ester bond |
| 379.36 | 261.22 | C₇H₁₆O (Heptanol) | Cleavage with H rearrangement |
| 379.36 | Various | Various | Charge-remote fragmentation along the C18 chain |
This table outlines the expected primary fragmentation events in a tandem MS experiment, which are key to confirming the compound's detailed structure.
Nuclear Magnetic Resonance (NMR) and Other Spectroscopic Characterization
The structural elucidation and confirmation of this compound, a heptyl ester of linoleic acid, relies on a combination of advanced spectroscopic techniques. Among these, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are paramount for providing detailed information about its molecular structure, including the specific arrangement of atoms and the geometry of its double bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the characterization of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's framework.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that can be assigned to the different protons within the molecule. The olefinic protons of the two cis-double bonds are typically observed in the downfield region of the spectrum. nih.gov The bis-allylic protons, located between the two double bonds, are particularly deshielded and appear as a distinct multiplet. The chemical shifts of the protons in the heptyl ester group are also clearly distinguishable.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in the molecule. The carbonyl carbon of the ester group appears at the lowest field. The olefinic carbons and the carbons of the heptyl chain can also be unambiguously assigned. oregonstate.edu The chemical shifts are sensitive to the electronic environment of each carbon atom, allowing for a complete structural assignment. organicchemistrydata.org
A predicted summary of the key ¹H and ¹³C NMR chemical shifts for this compound is presented in the interactive data table below. These predictions are based on established chemical shift values for similar long-chain fatty acid esters. nih.govoregonstate.edublogspot.comwisc.edu
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Olefinic Protons (-CH=CH-) | 5.30 - 5.45 (m) | 127 - 131 |
| Bis-allylic Protons (=CH-CH₂-CH=) | ~2.77 (t) | ~25.6 |
| Allylic Protons (-CH₂-CH=) | ~2.05 (q) | ~27.2, ~34.1 |
| Ester Methylene Protons (-O-CH₂-) | ~4.06 (t) | ~65.1 |
| Carbonyl Carbon (-C=O) | - | ~173.3 |
| Heptyl Chain Protons | 0.85 - 1.65 (m) | 14.0, 22.5, 25.9, 28.9, 31.7 |
| Linoleate Chain Protons | 0.89 - 2.30 (m) | 14.1, 22.6, 24.9, 29.1-29.7, 31.5 |
Note: Predicted values are based on analogous structures and may vary slightly based on solvent and experimental conditions. m = multiplet, t = triplet, q = quartet.
Mass Spectrometry (MS)
Mass spectrometry is another critical analytical technique for the characterization of this compound, providing information about its molecular weight and fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it allows for the separation and identification of the compound in complex mixtures. blogspot.comnih.gov
The electron ionization (EI) mass spectrum of a long-chain fatty acid ester like this compound will typically show a molecular ion peak ([M]⁺), although it may be weak. nih.gov The fragmentation pattern is often characterized by a series of losses of alkyl fragments from the hydrocarbon chain. miamioh.edu A prominent fragment ion resulting from the McLafferty rearrangement is also expected for esters. In the case of this compound, characteristic fragment ions would also arise from cleavage at the ester linkage and around the double bonds.
Use as Analytical Reference Standards
This compound, as a pure and well-characterized compound, serves as an invaluable analytical reference standard in various analytical applications, particularly in the field of lipid analysis. sigmaaldrich.compubcompare.ai
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
In GC and GC-MS analysis, reference standards are essential for both qualitative and quantitative assessments of fatty acid profiles in various samples, including foods, biological tissues, and industrial products. reagecon.comgcms.cz
Identification: By comparing the retention time of a peak in a sample chromatogram to that of a known standard like this compound, analysts can confidently identify its presence.
Quantification: For quantitative analysis, this compound can be used to create calibration curves or as an internal standard. scioninstruments.com When used as an internal standard, a known amount is added to the sample prior to analysis. nih.govnih.govnih.gov The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte, which helps to correct for variations in sample injection and preparation. scioninstruments.com
The use of fatty acid esters as reference materials is a well-established practice, with various methyl esters (FAMEs) being commercially available for this purpose. sigmaaldrich.compubcompare.aireagecon.com this compound provides a non-naturally occurring, stable ester that can be particularly useful as an internal standard in studies where methyl esters are the target analytes to avoid any potential interference.
Interactive Data Table: Application of this compound as a Reference Standard
| Analytical Technique | Role of Standard | Purpose | Key Benefit |
| Gas Chromatography (GC) | External Standard | Identification and Quantification | Accurate determination of analyte concentration. |
| Gas Chromatography (GC) | Internal Standard | Quantification | Corrects for analytical variability and improves precision. nih.govscioninstruments.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Reference Standard | Structural Confirmation | Provides mass spectral library matching for unambiguous identification. nih.gov |
Molecular Mechanisms and Biological Interactions of 9z,12z Octadecadienoates
Enzymatic Modulation and Metabolic Pathways
Involvement in the Octadecanoid Pathway and Related Lipid Mediators
This notable gap in the scientific record underscores a potential area for future research. Understanding the biological activities of various fatty acid esters, including less common ones like heptyl esters, is crucial for a complete picture of lipid biochemistry and pharmacology. Future studies are necessary to elucidate whether Heptyl (9Z,12Z)-octadeca-9,12-dienoate possesses unique biological functions or if it shares properties with its parent fatty acid and other esters.
Interplay with Microbial Systems
While specific research on this compound is limited, extensive studies on its parent molecule, linoleic acid, and other linoleate (B1235992) esters provide a strong basis for understanding its potential interactions with microbial systems. The biological activity of fatty acids is known to be influenced by factors such as chain length and the degree of unsaturation. nih.gov The esterification of linoleic acid can modify its properties, but the core functions of the C18:2 fatty acid chain are often retained.
Antimicrobial Activity Studies (e.g., Inhibition of Bacterial Spores by related dihydroxypropyl ester)
Long-chain unsaturated fatty acids, including linoleic acid, are recognized for their inhibitory effects against a variety of bacteria, with a notably higher efficacy against Gram-positive organisms. nih.govmcmaster.ca The antimicrobial action is often linked to the disruption of the bacterial cell membrane. nih.gov Studies have demonstrated that linoleic acid can inhibit the enzyme enoyl-acyl carrier protein reductase (FabI), which is a crucial component of the fatty acid synthesis pathway in bacteria like Staphylococcus aureus and E. coli. nih.govmdpi.com
A critical area of investigation for fatty acids and their esters is the inhibition of bacterial spores, which are notoriously resistant to many antimicrobial agents and heat. jst.go.jplookchem.com Spore-forming bacteria like Bacillus and Clostridium species are a major concern in food preservation and clinical settings. jst.go.jpnih.gov Research has shown that linoleic acid can inhibit the growth of spores from Clostridium botulinum, Clostridium sporogenes, and Bacillus cereus. nih.govresearchgate.net The mechanism of inhibition involves preventing spore germination, a critical first step in the bacterial life cycle. nih.govresearchgate.net Fatty acid esters, such as monoglycerol and sucrose (B13894) esters, are also known to be effective food additives for controlling spore-forming bacteria. jst.go.jpresearchgate.net For instance, monoglycerol monolaurate has demonstrated a strong bactericidal effect against various Bacillus species. jst.go.jpresearchgate.net
The table below summarizes the minimum inhibitory concentrations (MIC) for linoleic acid and its related compounds against various bacterial strains, illustrating its antimicrobial potential.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Source |
|---|---|---|---|
| Linoleic Acid | Bacillus cereus | 30-100 µg/mL | nih.govresearchgate.net |
| Linoleic Acid | Clostridium sporogenes | 30-100 µg/mL | nih.govresearchgate.net |
| Linoleic Acid | Staphylococcus aureus | 8 µg/mL | nih.gov |
| Linoleic Acid | Cutibacterium acnes | 16 µg/mL | nih.gov |
| Linoleic Acid Oil | Bacillus cereus | 0.5 mg/mL | nih.gov |
| Linoleic Acid Oil | Staphylococcus aureus | 0.5 mg/mL | nih.gov |
| Fermented Seed Extract (High Linoleic Acid) | Staphylococcus aureus (MRSA) | 5 mg/mL | researchgate.net |
Impact on Microbial Metabolic Processes and Fermentation Dynamics
Beyond direct antimicrobial action, (9Z,12Z)-Octadecadienoates can significantly influence the metabolic activities of microbial communities. The metabolism of linoleic acid by gut microbiota is a well-documented example of this interplay. rsc.orgnih.gov Certain gut bacteria, including species from Butyrivibrio, Roseburia, Lactobacillus, and Bifidobacterium, can metabolize linoleic acid into conjugated linoleic acids (CLAs). nih.gov This bioconversion is considered a detoxification mechanism for the bacteria, as high concentrations of polyunsaturated fatty acids can be inhibitory to their growth. rsc.org
The form in which linoleic acid is present—as a free fatty acid or as an ester (like in a triglyceride or potentially as a heptyl ester)—affects its accessibility to and metabolism by microorganisms. rsc.orgnih.gov Free linoleic acid is more readily available to microbes, leading to a faster and higher production of metabolites compared to when it is bound in a triglyceride, which requires initial lipolytic activity to release the fatty acid. rsc.org
In the context of food fermentation, the presence and transformation of linoleic acid can shape the properties of the final product. For example, during the fermentation of Pentaclethra macrophylla seeds, the relative content of linoleic acid increases significantly, which in turn enhances the broad-spectrum antimicrobial activity of the fermented product. researchgate.net This indicates that fermentation processes can augment the production of bioactive fatty acids.
Furthermore, the introduction of linoleic acid metabolites can alter fermentation dynamics. Dietary supplementation with trans-10, cis-12-conjugated linoleic acid in mice has been shown to significantly change the gut microbiota composition, leading to a decrease in Firmicutes and an increase in Bacteroidetes. cambridge.org This shift in the microbial population also resulted in altered fermentation end-products, with higher concentrations of short-chain fatty acids (SCFAs) such as acetate, propionate, and isobutyrate. cambridge.org This demonstrates that linoleic acid and its derivatives can act as metabolic modulators within a complex microbial ecosystem.
Computational and in Silico Modeling of Heptyl 9z,12z Octadeca 9,12 Dienoate and Analogues
Molecular Docking and Dynamics Simulations
In silico techniques, such as molecular docking and dynamics simulations, are powerful tools for investigating the interactions between small molecules like Heptyl (9Z,12Z)-octadeca-9,12-dienoate and biological macromolecules. These computational methods provide insights into binding affinities, conformational changes, and the specific molecular interactions that drive biological activity.
Prediction of Ligand-Protein Binding Affinities (e.g., Estrogen Receptors)
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. This is particularly relevant for understanding the potential endocrine-disrupting effects of compounds that may interact with nuclear receptors like the estrogen receptor (ER). The estrogen receptor alpha (ERα) is a key target in breast cancer, and its interaction with various ligands is extensively studied. researchgate.netmdpi.com
While direct molecular docking studies on this compound with estrogen receptors are not widely published, research on analogous fatty acid esters provides valuable insights. For instance, studies on other phytochemicals and synthetic compounds with ERα have demonstrated the utility of docking in identifying potential inhibitors. nih.govmdpi.com In these studies, the binding energy (BE), expressed in kcal/mol, is a key metric, with a more negative value indicating a stronger and more favorable interaction. nih.gov For example, in a screening of phytochemicals, two lead compounds, ZINC69481841 and ZINC95486083, exhibited strong binding energies of -10.47 and -11.88 kcal/mol, respectively, with ERα, which were significantly lower than the reference compound tamoxifen (B1202) (-8.32 kcal/mol). nih.gov
In a study of chalcone (B49325) derivatives targeting ERα, a derivative, HNS10, showed a binding energy of -12.33 kcal/mol. mdpi.com These studies highlight the importance of specific amino acid residues within the ERα binding pocket, such as Leu387, Arg394, Glu353, and Thr347, in mediating ligand binding. nih.govmdpi.com Given the structural similarities, it is plausible that this compound would also interact with the hydrophobic ligand-binding pocket of ERα. The long alkyl chain of the heptyl group and the octadecadienoate moiety would likely form hydrophobic interactions with nonpolar residues in the binding site.
Table 1: Example Binding Energies of Various Ligands with Estrogen Receptor Alpha (ERα) from Molecular Docking Studies
| Compound/Ligand | Receptor | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| ZINC69481841 | ERα | -10.47 | Leu387, Arg394, Glu353, Thr347 |
| ZINC95486083 | ERα | -11.88 | Leu387, Arg394, Glu353, Thr347 |
| Tamoxifen (Reference) | ERα | -8.32 | Not specified in this study |
| HNS10 (Chalcone derivative) | ERα | -12.33 | Leu346, Thr347, Leu349, Ala350, Glu353, Leu387, Met388, Leu391, Arg394, Met421, Leu525 |
This table presents data from studies on compounds analogous to fatty acid esters to illustrate typical binding affinities with ERα. The data is not specific to this compound.
Conformational Analysis and Interaction Mapping
Conformational analysis is crucial for understanding the behavior of flexible molecules like this compound. The long, unsaturated alkyl chain can adopt numerous conformations, and the ester group also has preferred geometries. Generally, the Z conformation of most esters is favored over the E conformation due to a combination of steric and dipole-dipole interactions. researchgate.net For long-chain esters, the flexibility of the alkyl chain allows it to fit within the hydrophobic binding pockets of proteins. researchgate.net
Interaction mapping, often performed as part of molecular docking and dynamics simulations, identifies the specific types of interactions between a ligand and a protein. These can include:
Hydrophobic interactions: Between the alkyl chains of the ligand and nonpolar amino acid residues.
Hydrogen bonds: The carbonyl oxygen of the ester group in this compound could act as a hydrogen bond acceptor.
A study on methyl linoleate (B1235992), a close analogue, involved potential energy surface (PES) scans to investigate the conformational analysis of the double bonds. vistas.ac.indoaj.org Such analyses help in understanding the molecule's three-dimensional structure and flexibility, which are critical for its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to predict the activity of new or untested compounds.
For aliphatic esters, QSAR studies have been conducted to predict various activities, including toxicity. researchgate.net In one such study, molecular compressibility descriptors were used to model the toxicity of a series of 56 aliphatic esters against Tetrahymena pyriformis. researchgate.net The development of robust QSAR models relies on the selection of appropriate descriptors and statistical methods.
Lipophilicity (logP): The octanol-water partition coefficient, which is crucial for membrane permeability and interaction with hydrophobic pockets.
Topological descriptors: These describe the connectivity and branching of the molecule.
Quantum chemical descriptors: Such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, which can relate to the molecule's reactivity.
A QSAR study on fatty acid amide hydrolase (FAAH) inhibitors, which include ester-containing compounds, successfully used molecular modeling to understand the steric and lipophilic requirements for potent inhibition. nih.gov
Group Contribution Methods for Predicting Physicochemical Parameters
Group contribution methods are a valuable tool for estimating the physicochemical properties of compounds when experimental data is lacking. These methods assume that the property of a whole molecule can be calculated by summing the contributions of its individual functional groups. researchgate.netmdpi.com
To predict a property of this compound, the molecule would be broken down into its constituent groups. For example, in the context of density prediction, the groups would be -CH3, -CH2, =CH-, and -COO-. mdpi.com The contribution of each group is then summed to estimate the molar volume, which is subsequently used to calculate the density. mdpi.com
Table 2: Example of Group Contributions for the Prediction of Molar Volume of a Fatty Acid Methyl Ester
| Group | Number of Groups in Methyl (9Z,12Z)-octadeca-9,12-dienoate |
|---|---|
| -CH3 | 2 |
| -CH2 | 12 |
| =CH- | 4 |
| -COO- | 1 |
This table illustrates the breakdown of a related compound, methyl (9Z,12Z)-octadeca-9,12-dienoate, for a group contribution method as described in the literature. mdpi.com A similar breakdown would be performed for the heptyl ester.
Predictive Modeling of Biological Activities and Pathway Modulation (e.g., Enzyme Interactions)
Predictive modeling extends beyond QSAR to forecast how a compound might interact with specific enzymes and modulate biological pathways. This can involve molecular docking, pharmacophore modeling, and machine learning approaches.
Long-chain fatty acyl-CoA esters are known to be key intermediates in numerous metabolic pathways, including fatty acid biosynthesis and β-oxidation, and are also recognized as important signaling molecules. nih.gov The enzymes involved in these pathways, such as fatty acid synthase (FAS) and acyl-CoA binding proteins (ACBDs), are potential targets for compounds like this compound. nih.gov
Molecular docking studies have been used to investigate the interaction between fatty acids and the thioesterase (TE) domain of human fatty acid synthase (hFAS), a potential drug target for cancer and obesity. nih.gov These studies revealed that hydrophobic interactions are the dominant driving force for ligand binding and that the ligand-binding pocket determines the enzyme's chain length specificity. nih.gov It is plausible that this compound could act as a substrate or inhibitor for such enzymes.
Furthermore, estrogens have been shown to regulate the expression and activity of fatty acid synthase (FASN) through the G protein-coupled estrogen receptor (GPER). nih.gov This suggests a potential indirect pathway modulation by estrogen-mimicking compounds. Predictive models, incorporating data from docking, QSAR, and in vitro assays, can help to elucidate the complex interactions between fatty acid esters and these biological pathways. For instance, inhibitors of fatty acid biosynthesis enzymes are being explored as promising antimicrobial drugs. nih.gov
Emerging Research Frontiers and Advanced Material Applications
Development of Novel Functionalized Derivatives for Research Probes
The development of novel functionalized derivatives of fatty acid esters is a burgeoning area of research, with significant implications for the creation of sophisticated research probes. While specific research on functionalized derivatives of heptyl (9Z,12Z)-octadeca-9,12-dienoate for this purpose is still in its nascent stages, the broader field of fatty acid ester modification provides a strong precedent for future advancements.
The core principle involves attaching a reporter molecule, such as a fluorescent tag, to the fatty acid ester. This allows for the visualization and tracking of the molecule in biological systems, providing insights into metabolic pathways and enzymatic activity. For instance, fatty acid esters of fluorescent p-substituted phenols have been successfully synthesized and evaluated as substrates for measuring lipase (B570770) activity. nih.gov This approach enables the sensitive detection of lipase-catalyzed hydrolysis through the release of the fluorescent phenol.
Furthermore, the synthesis of highly functionalized proline derivatives showcases the chemical strategies that can be employed to create complex molecular structures with specific biological activities. wikipedia.org Similar synthetic methodologies could be adapted to introduce functional groups onto this compound, thereby creating tailored probes for various research applications. The ability to quantify and visualize fatty acid isomers from complex biological samples using mass spectrometry further underscores the importance of developing specific probes to understand their distinct biological functions. nih.gov
The creation of such probes from this compound could open new avenues for studying lipid metabolism and the roles of specific fatty acid esters in cellular processes.
Integration into Advanced Delivery Systems (e.g., Lipid Nanoparticles for Biologically Active Agents)
Advanced delivery systems, particularly lipid nanoparticles (LNPs), are at the forefront of modern medicine, enabling the targeted delivery of therapeutic agents. While the direct integration of this compound into LNPs has not been extensively documented, the incorporation of other fatty acid esters into these systems is a well-established practice, suggesting a promising future for this compound.
Fatty acid esters are utilized in LNP formulations for their ability to modulate the physicochemical properties of the nanoparticles. nih.gov For example, a series of isopropyl fatty esters have been shown to influence the particle size, encapsulation efficiency, and skin permeation of LNPs carrying the antifungal drug econazole (B349626) nitrate. nih.gov The inclusion of fatty acids and their esters can enhance the drug-loading capacity and improve the stability of the nanoparticle formulation. nih.govresearchgate.net
The type of fatty acid or ester used can significantly impact the performance of the LNP. For instance, stearic acid, a saturated fatty acid, has been identified as a potent inhibitor of certain cytochrome P450 enzymes and has been used to create solid lipid nanoparticles (SLNs) that can improve the intestinal permeability of various drugs. kingston.ac.uk This highlights the potential for selecting specific fatty acid esters, like this compound, to achieve desired therapeutic outcomes.
The rationale for incorporating fatty acid esters like this compound into LNPs is multifaceted. Their lipophilic nature makes them compatible with the lipid matrix of the nanoparticle, and they can serve as a co-solvent for lipophilic drugs, thereby enhancing encapsulation efficiency. Furthermore, the ester bond can be designed to be cleavable by specific enzymes present at the target site, allowing for controlled drug release.
The table below summarizes the key characteristics of different lipid nanoparticle systems where fatty acid esters could be incorporated.
| Nanoparticle Type | Core Composition | Key Features | Potential Role of this compound |
| Solid Lipid Nanoparticles (SLNs) | Solid lipid matrix | Biocompatible, biodegradable, potential for controlled release | As a lipid component to modify crystallinity and drug loading |
| Nanostructured Lipid Carriers (NLCs) | Blend of solid and liquid lipids | Higher drug loading capacity and reduced drug expulsion | As the liquid lipid component to create a less ordered matrix |
| Lipid Nanocapsules (LNCs) | Oily core surrounded by a surfactant shell | High encapsulation efficiency for lipophilic drugs | As a component of the oily core to enhance drug solubility |
Biotechnological Engineering for Sustainable Production of Specific Esters
The demand for sustainable and environmentally friendly chemical production methods has driven research into biotechnological approaches for synthesizing valuable compounds. The production of specific esters, such as this compound, is a prime candidate for such green chemistry initiatives.
Enzymatic esterification, utilizing lipases as biocatalysts, offers a highly specific and efficient alternative to traditional chemical synthesis. nih.gov Lipases can catalyze the esterification of free fatty acids with alcohols under mild reaction conditions, minimizing the formation of byproducts and reducing energy consumption. mdpi.comekb.egekb.eg The esterification of linoleic acid with various alcohols has been successfully demonstrated, indicating the feasibility of producing this compound through the enzymatic reaction of linoleic acid and heptanol (B41253). mdpi.comekb.egekb.eg
Furthermore, advancements in metabolic engineering have enabled the use of microorganisms, particularly yeasts like Pichia pastoris and Yarrowia lipolytica, as cellular factories for the production of fatty acid-derived molecules. nih.govfrontiersin.orgresearchgate.net These yeasts can be engineered to express specific enzymes, such as lipases and acyltransferases, to channel metabolic pathways towards the synthesis of desired esters. researchgate.net For example, engineered yeast has been used to produce green leaf volatiles, which are C6 and C9 aldehydes, alcohols, and esters derived from fatty acids. nih.gov This technology could be adapted to produce this compound by introducing the appropriate enzymatic machinery into a suitable yeast strain.
The table below outlines the key parameters in the biocatalytic synthesis of fatty acid esters.
| Parameter | Description | Relevance to this compound Production |
| Enzyme Source | Lipases from various microbial or plant sources. | Selection of a lipase with high activity and selectivity for linoleic acid and heptanol is crucial. |
| Substrates | Linoleic acid and heptanol. | The purity and concentration of substrates can affect reaction kinetics and yield. |
| Reaction Medium | Can be solvent-based or solvent-free. | Solvent-free systems are preferred for their environmental benefits and reduced downstream processing costs. nih.gov |
| Temperature | Typically mild temperatures (30-60°C). | Lower temperatures help to prevent the degradation of unsaturated fatty acids like linoleic acid. nih.gov |
| Water Content | A small amount of water is often necessary for enzyme activity. | Optimization of water content is critical to balance enzyme activity and prevent hydrolysis of the ester product. |
Elucidation of Broader Ecological Roles and Chemical Signaling
The chemical world of insects and plants is rich with signaling molecules that mediate a vast array of interactions. While the specific ecological role of this compound is not yet well-defined, the established functions of related linoleic acid derivatives and other fatty acid esters provide a framework for hypothesizing its potential roles in chemical communication.
Linoleic acid and its derivatives are known to be crucial components or precursors of sex pheromones in many insect species, particularly in the orders Lepidoptera and Diptera. researchgate.netplos.org These pheromones are used for mate attraction and recognition. For instance, (7Z,10Z)-7,10-hexadecadienal, the major component of the sex pheromone of the moth Chilecomadia valdiviana, is biosynthesized from linoleic acid. nih.gov It is plausible that this compound could function as a similar signaling molecule in some insect species.
In addition to pheromones, which mediate intraspecific communication, fatty acid esters can also act as kairomones, which are beneficial to the receiver of a different species. For example, certain esters can be used by predatory or parasitic insects to locate their hosts.
Furthermore, linoleic acid itself has been identified as a "death pheromone" or necromone in the social aphid Tuberaphis styraci. nih.gov Upon the death of an aphid, the enzymatic breakdown of cell membranes releases linoleic acid, which signals to other members of the colony to remove the corpse, thus maintaining colony hygiene. nih.gov Medium-chain fatty acid esters have also been shown to have antimicrobial effects, suggesting a potential defensive role. nih.gov
Plants also produce a wide range of volatile organic compounds, including esters, that are involved in attracting pollinators, repelling herbivores, and communicating with other plants. mdpi.comresearchgate.net Medium-chain fatty acids can serve as precursors for fruity esters that contribute to the aroma of fruits and flowers. mdpi.com Therefore, this compound could potentially be a component of a plant's volatile profile, contributing to its ecological interactions.
The study of such chemical signaling is crucial for developing sustainable pest management strategies, such as using synthetic pheromones to disrupt mating or attract pests to traps. frontiersin.org Further research into the natural occurrence and behavioral effects of this compound is needed to uncover its potential ecological roles.
Q & A
Q. What synthetic methodologies are commonly employed for preparing heptyl (9Z,12Z)-octadeca-9,12-dienoate and its derivatives?
The synthesis typically involves reacting (9Z,12Z)-octadeca-9,12-dienoyl chloride with heptanol under anhydrous conditions. A general procedure includes:
- Dissolving heptanol (1.0 eq.) in dry CH2Cl2 with Et3N (1.2 eq.) as a base at 0°C.
- Dropwise addition of the acyl chloride, followed by stirring until reaction completion (monitored by TLC).
- Workup with 10% HCl, extraction with CH2Cl2, drying over MgSO4, and purification via flash chromatography (Hex:AcOEt gradient) . Yield optimization focuses on stoichiometric ratios, solvent choice, and temperature control.
Q. How is the structural integrity of this compound confirmed post-synthesis?
Characterization employs:
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to verify double bond geometry (δ 5.3–5.4 ppm for Z-configured dienes) and ester linkage (δ 170–175 ppm for carbonyl).
- Chromatography : TLC and HPLC to assess purity.
- Mass spectrometry : HR-ESI-MS for molecular weight confirmation (e.g., [M+Na]<sup>+</sup> peaks) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Flash chromatography using hexane:ethyl acetate gradients (e.g., 7:1 to 4:1) effectively separates the ester from unreacted starting materials or byproducts. Solvent polarity adjustments improve resolution for structurally similar compounds .
Q. How can the density of this compound be predicted computationally?
Group contribution methods (e.g., GCVOL) estimate molar volume based on functional groups:
- Assign contributions for CH3, CH2, =CH−, and COO− groups.
- Calculate density (ρ) using the formula:
Experimental validation with techniques like pycnometry is recommended .
Q. Is this compound naturally occurring?
While not directly reported, analogous esters (e.g., methyl and ethyl linoleates) are identified in plant extracts via GC-MS. For example, ethyl (9Z,12Z)-octadeca-9,12-dienoate was detected in Ficus religiosa seeds (15.46% peak area) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound derivatives?
Studies suggest lipid derivatives interact with enzymes or receptors. For instance:
- Lipoxygenase activity : (9Z,12Z)-octadeca-9,12-dienoate derivatives act as substrates for Mn<sup>2+</sup>-dependent lipoxygenases, forming hydroperoxides involved in signaling pathways .
- Anti-urolithiasis potential : Ethyl linoleate in F. religiosa extracts may inhibit crystal aggregation via surface adsorption .
Q. How do ester chain length and stereochemistry influence metabolic pathways?
- Chain length : Longer chains (e.g., heptyl vs. methyl) alter lipophilicity, affecting membrane permeability and enzyme binding.
- Stereochemistry : Z-configured dienes are enzymatically oxidized to hydroperoxides (e.g., 11S-hydroperoxide), while E-isomers show reduced activity . Comparative studies using isotopically labeled analogs can track metabolic fates.
Q. What experimental designs address contradictions in reported bioactivity data?
Discrepancies may arise from:
- Purity variations : Impurities (e.g., residual solvents) can skew bioassays. Validate purity via NMR and HPLC.
- Assay conditions : Differences in pH, temperature, or cell lines impact results. Standardize protocols across studies.
- Structural analogs : Confirm compound identity (e.g., heptyl vs. hexadecyl esters) using HR-MS .
Q. How is this compound utilized in drug delivery systems?
Lipid nanoparticles (LNPs) for siRNA delivery incorporate structurally similar esters (e.g., Lipid A in Intellia Therapeutics’ formulations). Key design considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
